

The Fundamental Interactions of Cobalt-60 Gamma Rays with Matter: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Cobalt-60
Cat. No.:	B1206103

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental interactions of gamma rays emitted by **Cobalt-60** with matter. **Cobalt-60** is a synthetic radioactive isotope that decays to Nickel-60, emitting two distinct gamma rays with energies of 1.1732 MeV and 1.3325 MeV.^{[1][2][3]} Understanding how these high-energy photons interact with various materials is crucial for applications ranging from radiation therapy and medical device sterilization to industrial radiography and scientific research.^{[4][5]} This document provides a detailed overview of the primary interaction mechanisms, quantitative data on attenuation, and standardized experimental protocols.

Core Interaction Mechanisms of Cobalt-60 Gamma Rays

When **Cobalt-60** gamma rays penetrate matter, they do not ionize atoms directly along their path in a continuous manner like charged particles. Instead, their energy is transferred through discrete, high-energy interactions with the atoms of the absorbing material. For the energy levels of **Cobalt-60** gamma rays (1.17 and 1.33 MeV), three primary interaction processes are of significance: the Photoelectric Effect, Compton Scattering, and Pair Production.^[6]

Photoelectric Effect

The photoelectric effect is an interaction where an incident gamma photon transfers its entire energy to a tightly bound inner-shell electron, ejecting it from the atom.^[7] The kinetic energy of

the ejected photoelectron is equal to the incident photon's energy minus the binding energy of the electron. This process is most dominant for lower-energy photons and in materials with high atomic numbers (Z). For the energies of **Cobalt-60** gamma rays, the photoelectric effect has a very low probability of occurring compared to other interaction mechanisms.

Compton Scattering

Compton scattering is the predominant interaction mechanism for **Cobalt-60** gamma rays in most materials. In this process, an incident gamma photon interacts with a loosely bound outer-shell electron, treating it as a free electron. The photon transfers a portion of its energy to the electron, causing it to be ejected from the atom, and the photon itself is scattered at a different angle with reduced energy.^{[6][8]} The energy distribution between the scattered photon and the Compton electron depends on the scattering angle. Compton scattering is the principal absorption mechanism for gamma rays in the intermediate energy range of 100 keV to 10 MeV.

Pair Production

Pair production can occur when the incident gamma photon has an energy greater than 1.022 MeV, which is the combined rest mass energy of an electron-positron pair.^[9] In the presence of the strong electric field of an atomic nucleus, the gamma photon is annihilated, and its energy is converted into an electron and a positron.^[9] Any excess energy of the photon beyond 1.022 MeV is imparted as kinetic energy to the newly formed particles.^[9] Since both gamma rays from **Cobalt-60** have energies exceeding this threshold, pair production is a possible, though less probable, interaction compared to Compton scattering in materials with low to medium atomic numbers. The positron created in this process will eventually annihilate with an electron, producing two 0.511 MeV gamma photons.^[10]

Quantitative Data on Gamma Ray Attenuation

The attenuation of gamma rays in a material is quantified by the mass attenuation coefficient (μ/ρ), which describes the probability of a photon interacting with the material per unit mass thickness. This coefficient is a function of the photon energy and the atomic number of the absorbing material.

Below are tables summarizing the mass attenuation coefficients for the two primary gamma energies of **Cobalt-60** in various materials relevant to research and drug development. The

data is sourced from the National Institute of Standards and Technology (NIST) XCOM database.^[7]

Table 1: Mass Attenuation Coefficients for 1.1732 MeV Gamma Rays

Material	Chemical Formula	Density (g/cm ³)	Mass Attenuation Coefficient (cm ² /g)
Water	H ₂ O	1.00	0.0636
Concrete (Ordinary)	-	2.35	0.0595
Lead	Pb	11.34	0.0577
Iron	Fe	7.87	0.0558
Aluminum	Al	2.70	0.0573

Table 2: Mass Attenuation Coefficients for 1.3325 MeV Gamma Rays

Material	Chemical Formula	Density (g/cm ³)	Mass Attenuation Coefficient (cm ² /g)
Water	H ₂ O	1.00	0.0597
Concrete (Ordinary)	-	2.35	0.0558
Lead	Pb	11.34	0.0549
Iron	Fe	7.87	0.0524
Aluminum	Al	2.70	0.0538

Experimental Protocols

The following sections detail standardized methodologies for key experiments related to the interaction of **Cobalt-60** gamma rays with matter.

Gamma Ray Spectroscopy with a NaI(Tl) Detector

This experiment aims to measure the energy spectrum of a **Cobalt-60** source to identify its characteristic photopeaks.

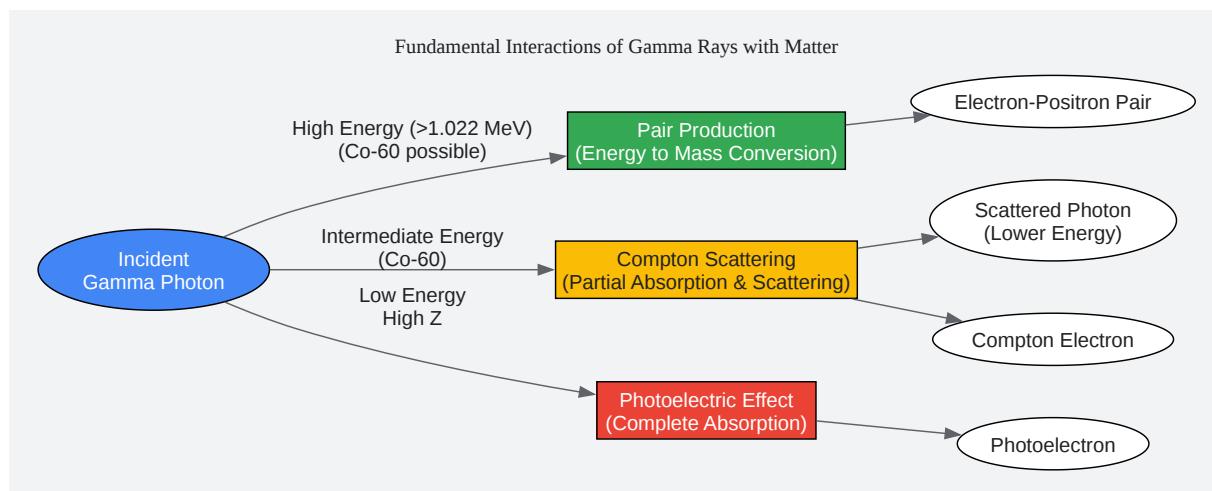
Methodology:

- Setup: Arrange the electronic components as shown in the experimental workflow diagram below. This typically includes a NaI(Tl) scintillation detector, a photomultiplier tube (PMT) base, a high-voltage power supply, a preamplifier, a spectroscopy amplifier, and a multichannel analyzer (MCA).[\[11\]](#)
- Calibration:
 - Place a calibration source with known gamma energies (e.g., ^{137}Cs with a 0.662 MeV peak) approximately 2 cm from the detector.[\[11\]](#)
 - Adjust the high voltage and amplifier gain to position the photopeak at a specific channel in the MCA.[\[11\]](#)
 - Record the spectrum for the ^{137}Cs source.
 - Replace the ^{137}Cs source with the ^{60}Co source.
 - Acquire the spectrum for ^{60}Co , which should show two distinct photopeaks corresponding to its 1.1732 MeV and 1.3325 MeV gamma rays.[\[11\]](#)
 - Create an energy calibration curve by plotting the known energies of the photopeaks against their corresponding channel numbers. This will allow for the determination of the energy of unknown gamma sources.[\[11\]](#)
- Data Analysis:
 - Identify the full-energy peaks (photopeaks) for **Cobalt-60** at 1.1732 MeV and 1.3325 MeV.
 - Observe the Compton continuum, which is the distribution of energies from Compton scattering events within the detector.
 - Identify the Compton edge, which represents the maximum energy that can be transferred to an electron in a single Compton scattering event.

- Look for the backscatter peak, which arises from gamma rays that have scattered 180 degrees from surrounding materials and then entered the detector.[1]

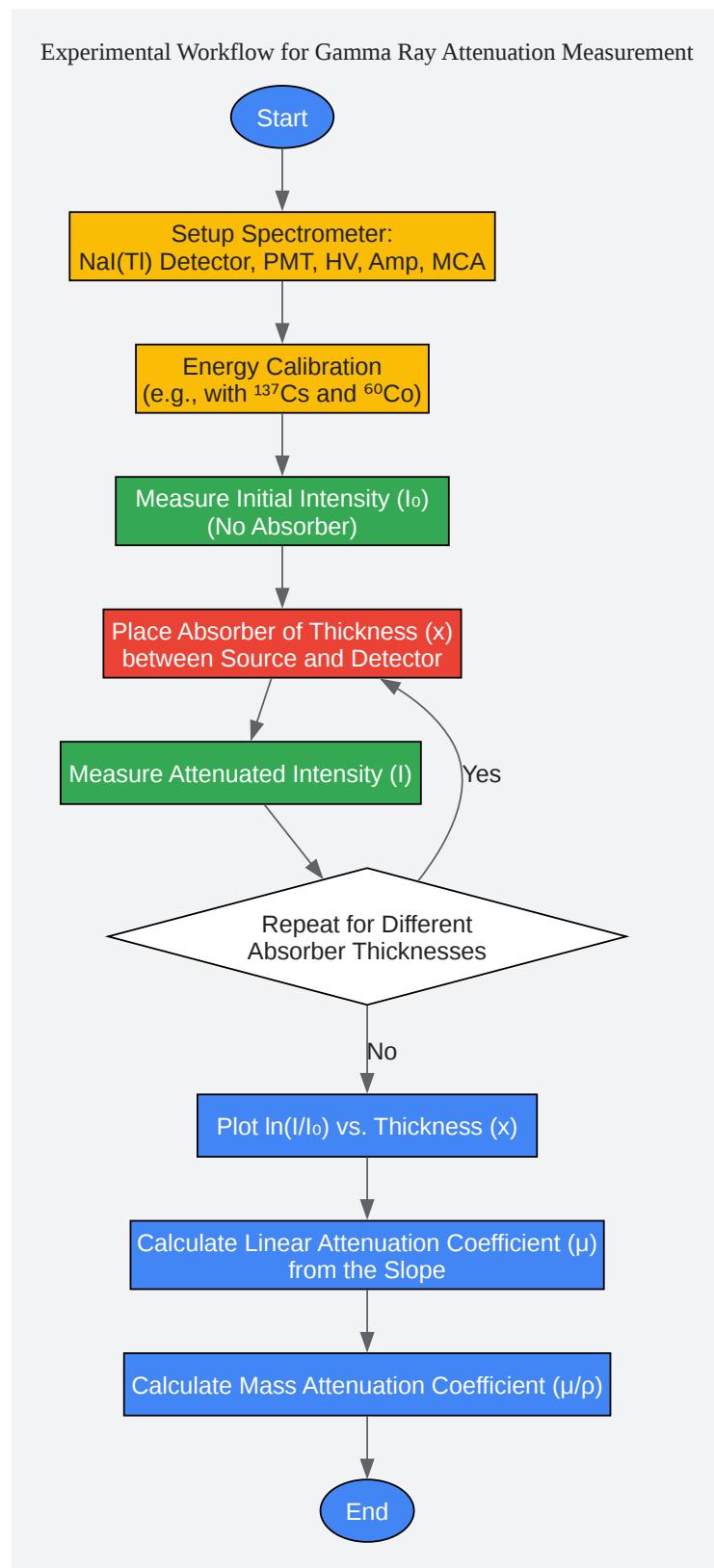
Measurement of Gamma Ray Attenuation

This experiment determines the mass attenuation coefficient of a material by measuring the reduction in gamma ray intensity as it passes through varying thicknesses of the material.


Methodology:

- Setup: Use the calibrated gamma spectroscopy setup from the previous experiment. A narrow beam of gamma rays should be collimated to strike the detector.
- Initial Measurement (I_0):
 - Place the **Cobalt-60** source at a fixed distance from the detector.
 - Acquire a spectrum for a set amount of time and determine the net counts (I_0) in the full-energy peak of interest (typically the 1.3325 MeV peak is used).
- Attenuation Measurement (I):
 - Place an absorber of a known thickness (x) between the source and the detector.
 - Acquire a spectrum for the same amount of time and determine the new net counts (I) in the same photopeak.
 - Repeat this measurement for several different thicknesses of the same absorbing material.
- Data Analysis:
 - The attenuation of gamma rays follows the Beer-Lambert law: $I = I_0 * e^{(-\mu x)}$, where μ is the linear attenuation coefficient.
 - To determine the mass attenuation coefficient (μ/p), plot the natural logarithm of the intensity ratio ($\ln(I/I_0)$) versus the absorber thickness (x).

- The slope of the resulting straight line will be equal to the negative of the linear attenuation coefficient ($-\mu$).
- Divide the linear attenuation coefficient by the density (ρ) of the absorbing material to obtain the mass attenuation coefficient (μ/ρ).


Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

[Click to download full resolution via product page](#)

Caption: Primary interaction mechanisms of gamma photons with matter.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. physlab.org [physlab.org]
- 2. ionactive.co.uk [ionactive.co.uk]
- 3. Co 60 Gamma Spectrum | Cobalt 60 | Gamma Spectacular [gammaspectacular.com]
- 4. tandfonline.com [tandfonline.com]
- 5. NIST XCOM: Element/Compound/Mixture [physics.nist.gov]
- 6. Gamma ray - Wikipedia [en.wikipedia.org]
- 7. aroiwb.org [aroiwb.org]
- 8. web.pa.msu.edu [web.pa.msu.edu]
- 9. www3.nd.edu [www3.nd.edu]
- 10. ortec-online.com [ortec-online.com]
- 11. web.vu.lt [web.vu.lt]
- To cite this document: BenchChem. [The Fundamental Interactions of Cobalt-60 Gamma Rays with Matter: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1206103#fundamental-interactions-of-cobalt-60-gamma-rays-with-matter>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com